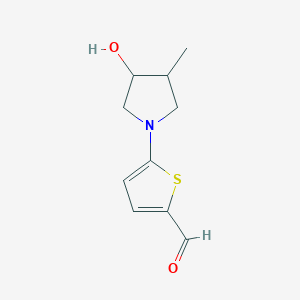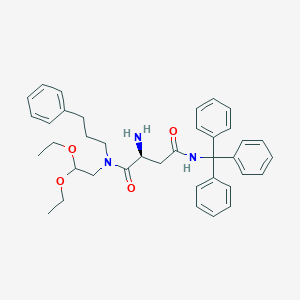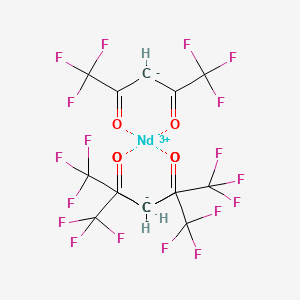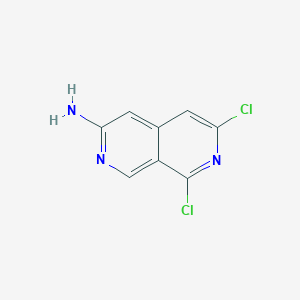
6,8-Dichloro-2,7-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-2,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and an amine group at the 3rd position on the naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2,7-naphthyridin-3-amine typically involves the chlorination of 2,7-naphthyridine followed by amination. One common method includes the reaction of 2,7-naphthyridine with chlorine gas in the presence of a suitable catalyst to introduce chlorine atoms at the 6th and 8th positions. The resulting dichlorinated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dichloro-2,7-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine derivatives.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or alkyl-substituted naphthyridines.
Aplicaciones Científicas De Investigación
6,8-Dichloro-2,7-naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-2,7-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dichloro-2,7-naphthyridin-1-ol: Similar structure with a hydroxyl group at the 1st position.
6,8-Dichloro-2,7-naphthyridin-3-ol: Similar structure with a hydroxyl group at the 3rd position.
2,7-Naphthyridin-3-amine: Lacks chlorine atoms at the 6th and 8th positions.
Uniqueness
6,8-Dichloro-2,7-naphthyridin-3-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical reactivity and biological activity. The dichlorination enhances its potential as a versatile intermediate in synthetic chemistry, while the amine group contributes to its biological interactions.
Propiedades
Fórmula molecular |
C8H5Cl2N3 |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
6,8-dichloro-2,7-naphthyridin-3-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-1-4-2-7(11)12-3-5(4)8(10)13-6/h1-3H,(H2,11,12) |
Clave InChI |
JMGZEPPXYZVFOK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=C(C2=CN=C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)


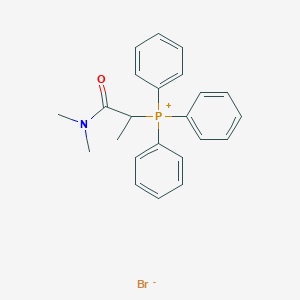
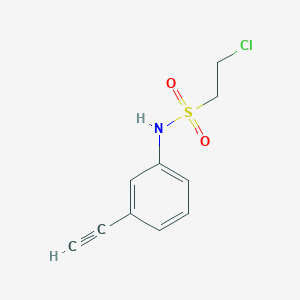
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)

